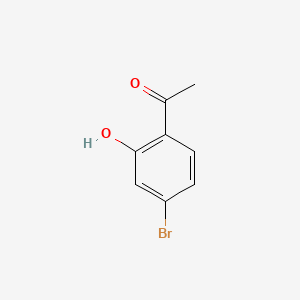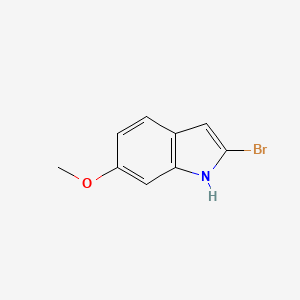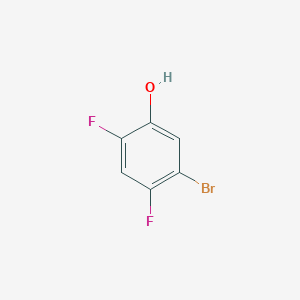
5-Bromo-2,4-difluorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of halogenated phenols typically involves the direct halogenation of phenol or its derivatives. For instance, the synthesis of 5-bromo-2,3-dimethylphenol was achieved by bromination of 4,5-dimethyl-1,3-cyclohexanedione followed by oxidation . Although the exact synthesis of 5-Bromo-2,4-difluorophenol is not described, similar methodologies could potentially be applied, with appropriate modifications to protect the fluorine substituents during the bromination process.
Molecular Structure Analysis
The molecular structure of halogenated phenols can be determined using techniques such as X-ray diffraction, as demonstrated for related compounds . These structures often exhibit interesting features like hydrogen bonding and halogen bonding, which can influence their reactivity and physical properties.
Chemical Reactions Analysis
Halogenated phenols participate in various chemical reactions, including carbon-carbon coupling , which is a cornerstone in organic synthesis. The presence of halogen atoms on the aromatic ring can make these compounds suitable for further functionalization through nucleophilic aromatic substitution or via the formation of organometallic intermediates.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated phenols are influenced by the nature and position of the substituents on the aromatic ring. For example, the introduction of bromine and fluorine atoms can significantly alter the electron distribution, acidity, and reactivity of the phenolic hydroxyl group. The crystal structures of related compounds show that halogen bonding and π-π stacking can affect the solid-state packing and, consequently, the melting points and solubility . The electronic properties, such as absorption spectra and nonlinear optical properties, can be studied using computational methods like density functional theory (DFT) .
科学的研究の応用
Synthesis and Organic Chemistry
- 5-Bromo-2,4-difluorophenol is used in the regio- and chemoselective bromination of 2,3-diarylcyclopent-2-en-1-ones. This process is significant for the synthesis of bromo-substituted 2-cyclopenten-1-ones, which are important synthons in organic synthesis and the preparation of a variety of useful substances (Shirinian et al., 2012).
Chemical Functionalization
- It is utilized in the functionalization of difluorophenols and trifluorophenols, converting them into di- or trifluorinated hydroxybenzoic acids. This method demonstrates the potential of an organometallic approach to diversity-oriented synthesis (Marzi et al., 2004).
Biochemical Research
- In biochemical studies, the compound is used for the synthesis, conformational analysis, and evaluation of benzo[1,5]thiazepines as potential α-Glucosidase and/or α-Amylase inhibitors. This application is crucial in exploring new therapeutic agents for diseases like diabetes (Nkoana et al., 2022).
Spectroscopy and Optical Studies
- 5-Bromo-2,4-difluorophenol is involved in spectroscopic and optical studies. It aids in understanding molecular structures and their interactions at a chemical level, as well as in applications related to non-linear optical properties (Vural & Kara, 2017).
Photoreaction Mechanisms
- This compound is instrumental in studying photoreaction mechanisms, especially in low-temperature matrix-isolation infrared spectroscopy. Such research helps in understanding the behavior of chemicals under different light and temperature conditions (Akai et al., 2002).
Safety And Hazards
特性
IUPAC Name |
5-bromo-2,4-difluorophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWZDGMZGVBGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431465 |
Source


|
| Record name | 5-Bromo-2,4-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,4-difluorophenol | |
CAS RN |
355423-48-2 |
Source


|
| Record name | 5-Bromo-2,4-difluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-difluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

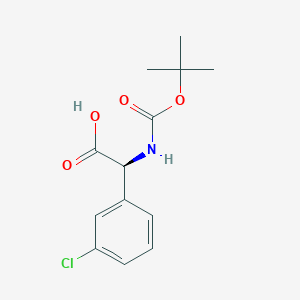





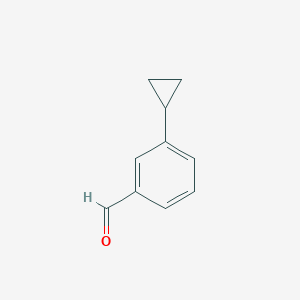
![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)


![3-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1278109.png)

